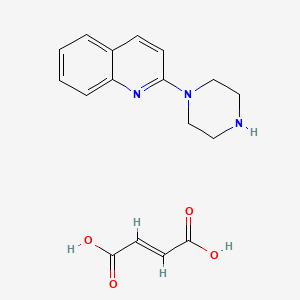
2-(Piperazin-1-yl)quinoline fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-yl)quinoline fumarate is a compound that combines a quinoline ring with a piperazine moiety. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various heterocyclic compounds with potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)quinoline derivatives typically involves the reaction of 2-haloquinolines with piperazine. This can be achieved through various methods, including alkylation, arylation, acylation, and reductive amination . For example, the reaction of 2-chloroquinoline with piperazine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production methods for 2-(Piperazin-1-yl)quinoline fumarate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Claisen-Schmidt Condensation: Formation of α,β-unsaturated carbonyl compounds.
1,3-Dipolar Cycloaddition: Formation of five-membered heterocycles.
Reductive Amination: Formation of secondary amines from aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, aldehydes, and ketones. Reaction conditions often involve the use of bases such as potassium carbonate or sodium hydride, and solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized to enhance their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-yl)quinoline fumarate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial growth by targeting essential enzymes and disrupting cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the type of organism or cell being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Uniqueness
What sets 2-(Piperazin-1-yl)quinoline fumarate apart is its unique combination of a quinoline ring and a piperazine moiety, which imparts distinct pharmacological properties.
Eigenschaften
Molekularformel |
C17H19N3O4 |
|---|---|
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QYJJDHZHSCTBII-WLHGVMLRSA-N |
Isomerische SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
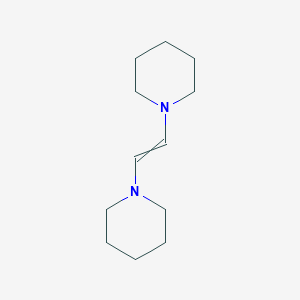
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)

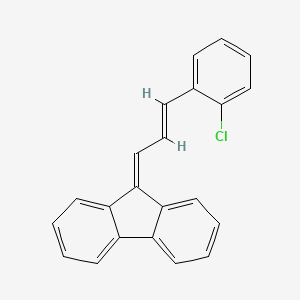
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
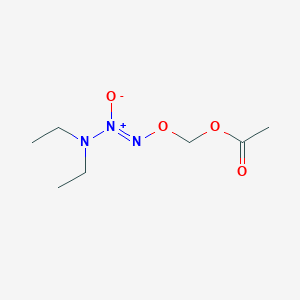
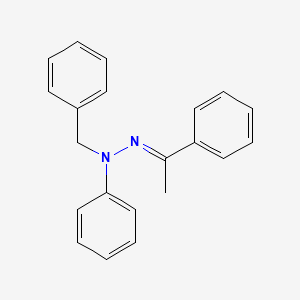
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-, iodide](/img/structure/B14747460.png)
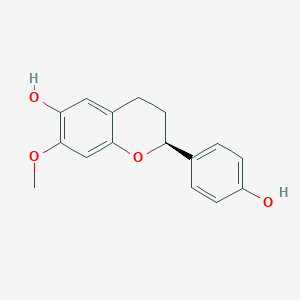
![Thieno[2,3-f]-1,3-benzodioxole-6-carboxylic acid](/img/structure/B14747479.png)
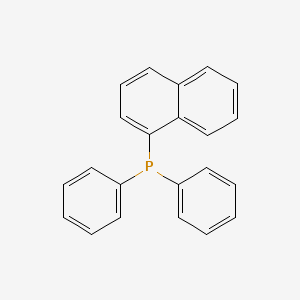
![Spiro[naphtho[2,1-b]pyran-3,9'-thioxanthene]](/img/structure/B14747482.png)
